1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine
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Overview
Description
1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine is a complex organic compound that features both a piperidine ring and a dioxolane ring. The presence of these two functional groups makes it an interesting subject for various chemical studies and applications. The compound’s structure is characterized by a piperidine ring attached to a dioxolane ring, which is further substituted with ethyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine typically involves the formation of the dioxolane ring followed by its attachment to the piperidine ring. One common method involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . This is followed by a nucleophilic substitution reaction where the dioxolane ring is attached to the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine involves its interaction with various molecular targets. The piperidine ring can interact with receptors and enzymes, potentially inhibiting or activating them. The dioxolane ring can also play a role in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine apart from similar compounds is the presence of both the piperidine and dioxolane rings. This dual functionality allows for a wider range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
CAS No. |
89857-70-5 |
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Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1-[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine |
InChI |
InChI=1S/C12H23NO2/c1-3-12(2)14-10-11(15-12)9-13-7-5-4-6-8-13/h11H,3-10H2,1-2H3 |
InChI Key |
GTQPUYARKHMWRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCC(O1)CN2CCCCC2)C |
Origin of Product |
United States |
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